

# [2-(4-Methylpiperazin-1-yl)phenyl]methanol

## chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

**Compound Name:** [2-(4-Methylpiperazin-1-yl)phenyl]methanol

**Cat. No.:** B039814

[Get Quote](#)

### An In-depth Technical Guide to [2-(4-Methylpiperazin-1-yl)phenyl]methanol

This document provides a comprehensive technical overview of the chemical compound **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, potential analytical workflows, and safety information.

## Chemical Identity and Structure

**[2-(4-Methylpiperazin-1-yl)phenyl]methanol** is an organic compound featuring a phenylmethanol core substituted with a 4-methylpiperazine group at the ortho position.<sup>[1]</sup> The presence of the hydroxyl (-OH) group allows for hydrogen bonding, contributing to moderate solubility in polar solvents, while the 4-methylpiperazine moiety is a common pharmacophore found in many pharmaceuticals, suggesting its potential for biological activity.<sup>[1]</sup>

IUPAC Name: **[2-(4-methylpiperazin-1-yl)phenyl]methanol**<sup>[2]</sup>

Chemical Structure:

- Description: The structure consists of a benzene ring where one carbon atom is attached to a hydroxymethyl group (-CH<sub>2</sub>OH). An adjacent carbon atom on the ring is bonded to a nitrogen atom of a piperazine ring. The nitrogen atom at the opposite (para) position of the piperazine ring is bonded to a methyl group (-CH<sub>3</sub>).

Table 1: Chemical Identifiers and Key Properties

| Identifier        | Value                                            | Source                                                      |
|-------------------|--------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | <b>123987-12-2</b>                               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Molecular Weight  | 206.28 g/mol                                     | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| PubChem CID       | 2795567                                          | <a href="#">[2]</a>                                         |

| Synonyms | 2-(4-Methylpiperazin-1-Yl)Benzyl Alcohol, 2-(4-N-Methylpiperazinyl)benzyl alcohol |[\[1\]](#) |

## Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below are computed properties that are valuable in drug discovery and development for estimating characteristics like absorption and distribution.

Table 2: Computed Physicochemical Properties

| Property                       | Value               | Source              |
|--------------------------------|---------------------|---------------------|
| Molecular Weight               | <b>206.28 g/mol</b> | <a href="#">[2]</a> |
| Exact Mass                     | 206.141913202 Da    | <a href="#">[2]</a> |
| Topological Polar Surface Area | 26.7 Å <sup>2</sup> | <a href="#">[2]</a> |
| Heavy Atom Count               | 15                  | <a href="#">[2]</a> |
| Hydrogen Bond Donor Count      | 1                   | <a href="#">[2]</a> |
| Hydrogen Bond Acceptor Count   | 3                   | <a href="#">[2]</a> |

| Rotatable Bond Count | 2 |[\[2\]](#) |

# Experimental Protocols and Characterization

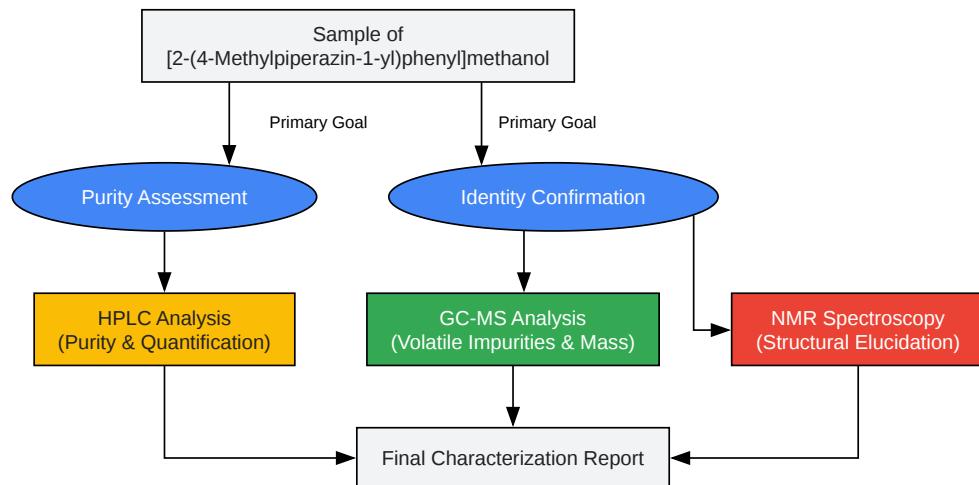
Detailed experimental protocols for the synthesis and specific biological assays of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** are not extensively documented in publicly available literature. However, standard analytical techniques are employed for its characterization and quality control. Below are representative protocols for the structural elucidation and purity assessment of this compound and related derivatives.

## Purity and Identity Confirmation via GC-MS

This protocol is a representative method for identifying the compound and assessing volatile impurities.

- Objective: To confirm the identity and assess the purity of the sample.
- Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: A solution of the sample (1 mg/mL) is prepared in a suitable solvent such as methanol or dichloromethane.
- GC-MS Conditions:
  - Column: 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, 5% phenyl-methylpolysiloxane capillary column.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Inlet Temperature: 250°C.
  - Oven Program: Begin at 100°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
  - MS Transfer Line Temperature: 280°C.
  - Ion Source Temperature: 230°C.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-400.


## Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of the compound.

- Objective: To determine the purity of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**.
- Instrumentation: HPLC system with a UV or MS detector.
- Sample Preparation: A solution of the sample is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
- HPLC Conditions:
  - Column: C18 reverse-phase, 4.6 x 150 mm, 5  $\mu$ m particle size.
  - Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).
  - Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Detection: UV at 254 nm.

## Logical Workflow for Chemical Analysis

The following diagram illustrates a standard workflow for the complete analytical characterization of a synthesized batch of **[2-(4-Methylpiperazin-1-yl)phenyl]methanol**, ensuring its identity, purity, and structural integrity.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the analytical characterization of the title compound.

## Safety and Handling

According to the UN GHS classification, **[2-(4-Methylpiperazin-1-yl)phenyl]methanol** is associated with several hazards. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound.

Table 3: GHS Hazard Statements

| Hazard Code | Description                      |
|-------------|----------------------------------|
| H315        | <b>Causes skin irritation</b>    |
| H319        | Causes serious eye irritation    |
| H335        | May cause respiratory irritation |

Source:[2]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 123987-12-2: [2-(4-Methylpiperazin-1-yl)phenyl]methanol [cymitquimica.com]
- 2. (2-(4-Methylpiperazin-1-yl)phenyl)methanol | C12H18N2O | CID 2795567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [[2-(4-Methylpiperazin-1-yl)phenyl]methanol chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039814#2-4-methylpiperazin-1-yl-phenyl-methanol-chemical-structure-and-iupac-name>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)